REACTION_SMILES
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[Al+3:13].[CH3:16][C:17]([Cl:18])=[O:19].[CH3:1][c:2]1[c:3]([OH:11])[cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[Cl-:12].[Cl-:14].[Cl-:15].[O-:20][N+:21]([c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)=[O:28]>>[CH3:1][c:2]1[c:3]([OH:11])[c:4]([C:17]([CH3:16])=[O:19])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(O)cccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc([N+](=O)[O-])c(C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |